1-(4-Boronobenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16BNO5 and a molecular weight of 277.08 g/mol . This compound is characterized by the presence of a boron atom attached to a benzoyl group, which is further connected to a piperidine ring with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-boronobenzoic acid and piperidine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or alcohols, forming substituted piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of boron-containing compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving boron.
Mechanism of Action
The mechanism of action of 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Boronobenzoic acid: This compound lacks the piperidine ring and carboxylic acid group, making it less versatile in certain applications.
Piperidine-4-carboxylic acid: This compound lacks the boron atom, which limits its use in boron-specific applications.
N-(4-Carboxy)piperidinyl 4-boronobenzamide: This compound is structurally similar but may have different reactivity and applications due to the presence of an amide group.
The uniqueness of this compound lies in its combination of boron, benzoyl, piperidine, and carboxylic acid functionalities, which provide a wide range of chemical and biological activities.
Properties
IUPAC Name |
1-(4-boronobenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c16-12(9-1-3-11(4-2-9)14(19)20)15-7-5-10(6-8-15)13(17)18/h1-4,10,19-20H,5-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVWENBDSHRDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657346 |
Source
|
Record name | 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850593-02-1 |
Source
|
Record name | 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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